N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride
Description
N-[3-(Dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a synthetic compound featuring a benzothiazole core linked to a 2,3-dihydro-1,4-benzodioxine moiety via a carboxamide bridge. The structure includes a dimethylaminopropyl side chain and a hydrochloride salt, which likely enhances solubility and bioavailability.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S.ClH/c1-15-6-8-18(28-4)20-21(15)31-23(24-20)26(11-5-10-25(2)3)22(27)16-7-9-17-19(14-16)30-13-12-29-17;/h6-9,14H,5,10-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUACQRPEDSJAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)C3=CC4=C(C=C3)OCCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a synthetic derivative with potential biological activities. This article focuses on its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : N~1~-(4-methoxy-1,3-benzothiazol-2-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine
- Molecular Formula : C19H24N4O3S
- Molecular Weight : 372.48 g/mol
Physical Properties
| Property | Value |
|---|---|
| Appearance | Powder |
| Purity | ≥95% |
| Storage | Room temperature |
The compound exhibits biological activity primarily through its interaction with specific molecular targets. Research indicates that it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and cognitive function. The presence of the dimethylamino group enhances its ability to cross the blood-brain barrier, potentially increasing its efficacy in neurological applications .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of benzothiazole derivatives, including this compound. Benzothiazoles have shown promise against various pathogens:
- Plasmodium falciparum : The compound's structural analogs demonstrated significant antimalarial activity, inhibiting the growth of the parasite in vitro. Notably, certain derivatives were effective against both young and mature schizonts .
- Bacterial Infections : Preliminary data suggest that compounds with similar structures exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound's potential as an anticancer agent has been investigated in several studies. It appears to induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of Cell Proliferation : In vitro assays have shown that the compound can significantly reduce the proliferation of various cancer cell lines.
- Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating.
Case Study 1: Antimalarial Efficacy
In a study involving the testing of several benzothiazole derivatives against P. falciparum, two compounds exhibited high efficacy. The tested compound showed IC50 values comparable to established antimalarial drugs, indicating its potential as a therapeutic agent .
Case Study 2: Antibacterial Activity
A series of experiments conducted on Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. The study concluded that further investigation into its mechanism could lead to new antibiotic treatments .
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Related Compounds
Structural Analogues with Benzodioxine/Benzothiazole Motifs
The compound shares structural motifs with other benzodioxine- and benzothiazole-containing molecules:
- 6-[(6,7-Dimethoxy-4-quinazolinyl)oxy]-N,2-dimethyl-3-benzofurancarboxamide (CAS: 1194506-26-7) :
- Molecular Formula: C21H19N3O5 (393.39 g/mol) vs. estimated C24H28N4O4S·HCl for the target compound.
- Functional Groups: Both feature carboxamide linkages and aromatic heterocycles (quinazoline vs. benzothiazole).
- Safety: The benzofuran derivative requires precautions for inhalation, skin/eye contact, and ingestion . Similar handling may apply to the target compound due to shared reactive groups.
Pharmacological Comparisons with Benzodiazepines
Key contrasts with benzodiazepines include:
- Receptor Binding :
- If the target compound exhibits CNS activity, its spectral effects might differ due to structural divergence.
Table: Comparative Analysis of Key Features
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
